Cas no 872987-43-4 (2-{6-(pyridin-4-yl)pyridazin-3-ylsulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one)

872987-43-4 structure
Produktname:2-{6-(pyridin-4-yl)pyridazin-3-ylsulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one
2-{6-(pyridin-4-yl)pyridazin-3-ylsulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 2-{6-(pyridin-4-yl)pyridazin-3-ylsulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one
- SMSSF-0625606
- 2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one
- 1-(3,4-dihydro-2H-quinolin-1-yl)-2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylethanone
- 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)ethanone
- F2005-0180
- CCG-165202
- AMS_CNC_ID-947292268
- 872987-43-4
- AKOS001929017
- HMS1637P07
- Ethanone, 1-(3,4-dihydro-1(2H)-quinolinyl)-2-[[6-(4-pyridinyl)-3-pyridazinyl]thio]-
-
- Inchi: 1S/C20H18N4OS/c25-20(24-13-3-5-16-4-1-2-6-18(16)24)14-26-19-8-7-17(22-23-19)15-9-11-21-12-10-15/h1-2,4,6-12H,3,5,13-14H2
- InChI-Schlüssel: UXMKEBSZRPEBEK-UHFFFAOYSA-N
- Lächelt: C(=O)(N1C2=C(C=CC=C2)CCC1)CSC1=NN=C(C2C=CN=CC=2)C=C1
Berechnete Eigenschaften
- Genaue Masse: 362.12013238g/mol
- Monoisotopenmasse: 362.12013238g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 5
- Schwere Atomanzahl: 26
- Anzahl drehbarer Bindungen: 4
- Komplexität: 471
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topologische Polaroberfläche: 84.3Ų
Experimentelle Eigenschaften
- Dichte: 1.35±0.1 g/cm3(Predicted)
- Siedepunkt: 669.8±55.0 °C(Predicted)
- pka: 2.11±0.10(Predicted)
2-{6-(pyridin-4-yl)pyridazin-3-ylsulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2005-0180-20μmol |
2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one |
872987-43-4 | 90%+ | 20μl |
$79.0 | 2023-05-19 | |
Life Chemicals | F2005-0180-1mg |
2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one |
872987-43-4 | 90%+ | 1mg |
$54.0 | 2023-05-19 | |
Life Chemicals | F2005-0180-30mg |
2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one |
872987-43-4 | 90%+ | 30mg |
$119.0 | 2023-05-19 | |
Life Chemicals | F2005-0180-4mg |
2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one |
872987-43-4 | 90%+ | 4mg |
$66.0 | 2023-05-19 | |
Life Chemicals | F2005-0180-10mg |
2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one |
872987-43-4 | 90%+ | 10mg |
$79.0 | 2023-05-19 | |
Life Chemicals | F2005-0180-10μmol |
2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one |
872987-43-4 | 90%+ | 10μl |
$69.0 | 2023-05-19 | |
Life Chemicals | F2005-0180-50mg |
2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one |
872987-43-4 | 90%+ | 50mg |
$160.0 | 2023-05-19 | |
Life Chemicals | F2005-0180-20mg |
2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one |
872987-43-4 | 90%+ | 20mg |
$99.0 | 2023-05-19 | |
Life Chemicals | F2005-0180-15mg |
2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one |
872987-43-4 | 90%+ | 15mg |
$89.0 | 2023-05-19 | |
Life Chemicals | F2005-0180-40mg |
2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one |
872987-43-4 | 90%+ | 40mg |
$140.0 | 2023-05-19 |
2-{6-(pyridin-4-yl)pyridazin-3-ylsulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one Verwandte Literatur
-
Maxime Melikian,Johannes Gramüller,Johnny Hioe,Julian Greindl,Ruth M. Gschwind Chem. Sci., 2019,10, 5226-5234
-
Amos Markus,Aviad Slotky,Nairouz Farah Nanoscale, 2020,12, 18918-18930
-
Bruno C. Batista,Elton Sitta,Markus Eiswirth,Hamilton Varela Phys. Chem. Chem. Phys., 2008,10, 6686-6692
-
Stefan A. Kobel,Olivier Burri,Mukul Girotra,Arne Seitz,Matthias P. Lutolf Lab Chip, 2012,12, 2843-2849
-
Lu Mao,Hardy Sze On Chan RSC Adv., 2012,2, 10610-10617
872987-43-4 (2-{6-(pyridin-4-yl)pyridazin-3-ylsulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one) Verwandte Produkte
- 2171793-93-2(2-chloro-5-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylbutanamido}benzoic acid)
- 83935-54-0(Dimethyl 4-(3-methoxy-3-oxopropyl)-4-nitroheptanedioate)
- 2138002-97-6(4-bromo-1-3-(propan-2-yloxy)propyl-1H-pyrazol-3-amine)
- 1803924-85-7(5-Amino-2-(aminomethyl)-3-chloro-4-(trifluoromethoxy)pyridine)
- 579514-75-3(2-Methyl-2-propanyl 4-fluoro-3-nitrobenzoate)
- 1361501-18-9(Methyl 2-(chloromethyl)-5-(difluoromethyl)-6-methylpyridine-3-carboxylate)
- 897486-05-4(4,7-dimethoxy-2-{4-3-(trifluoromethyl)benzoylpiperazin-1-yl}-1,3-benzothiazole)
- 1361729-50-1(2-(2,3-Dichlorophenyl)-5-fluoronicotinic acid)
- 1806628-51-2(3-(2-Cyanoethyl)-5-ethylmandelic acid)
- 1896787-93-1(2-methoxy-4-2-(methylamino)propan-2-yl-6-nitrophenol)
Empfohlene Lieferanten
Jinan Hanyu Chemical Co.,Ltd.
Gold Mitglied
CN Lieferant
Großmenge

Henan Dongyan Pharmaceutical Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge

Baoji Haoxiang Bio-technology Co.Ltd
Gold Mitglied
CN Lieferant
Großmenge
atkchemica
Gold Mitglied
CN Lieferant
Reagenz

Changzhou Guanjia Chemical Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge
